molecular formula C13H11N3 B182968 N-Phenyl-1H-benzimidazol-2-amine CAS No. 21578-58-5

N-Phenyl-1H-benzimidazol-2-amine

Cat. No.: B182968
CAS No.: 21578-58-5
M. Wt: 209.25 g/mol
InChI Key: OUAAURDVPDKVAK-UHFFFAOYSA-N
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Description

N-Phenyl-1H-benzimidazol-2-amine is a heterocyclic aromatic compound that consists of a benzimidazole ring fused with a phenyl group. This compound is known for its diverse pharmacological properties and has been extensively studied for its potential applications in medicinal chemistry. The benzimidazole core is a privileged structure in drug discovery due to its presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with an aromatic aldehyde, followed by cyclization. One common method is the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . Another approach involves the use of N,N-dimethylformamide and sulfur as reagents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nitric acid, halogens; often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-Phenyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The inhibition of tubulin polymerization disrupts the microtubule network, which is essential for cell division.

Properties

IUPAC Name

N-phenyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAAURDVPDKVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346252
Record name N-Phenyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21578-58-5
Record name N-Phenyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-Benzoimidazol-2-yl)-phenyl-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Then, 101.2 g (0.973 mol) of o-phenylenediamine and 235.5 g (0.973 mol) of S-methyl-N,N-diphenylisothiourea were changed into a four-necked flask of 1l capacity, and reacted at 140° C. for 10 hours. The reaction product was cooled and filtered, and the filter cake was washed with xylene to obtain the aimed 2-anilinobenzimidazole having a melting point of 193.2°-194.5° C. in an yield of 149.2 9 (73.2%).
Quantity
101.2 g
Type
reactant
Reaction Step One
Name
S-methyl-N,N-diphenylisothiourea
Quantity
235.5 g
Type
reactant
Reaction Step One
[Compound]
Name
1l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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